molecular formula C18H22N4O3S B2884970 Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate CAS No. 946236-49-3

Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2884970
CAS No.: 946236-49-3
M. Wt: 374.46
InChI Key: KZWCBXKUIYYHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-thiazole nucleus, have been synthesized via microwave-assisted methods. These compounds demonstrated antimicrobial, antilipase, and antiurease activities, highlighting their potential in developing new therapeutic agents (Başoğlu et al., 2013).

Electrochemical and Electrochromic Properties

Investigations into novel donor–acceptor type monomers, which include ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), have showcased significant electrochemical activity and distinct UV–vis absorption spectra. These findings are critical for advancements in electropolymerization and the development of materials with varied optical properties (Hu et al., 2013).

Heterocyclic Synthesis via Gas-Phase Pyrolysis

The gas-phase pyrolysis of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate and similar compounds has been studied for heterocyclic synthesis. This research provides valuable mechanistic insights and introduces new methodologies for synthesizing substituted aminoazoles, contributing to the chemical synthesis field (Al-Awadi & Elnagdi, 1997).

Anticancer Activity of Arylazothiazoles and Thiadiazoles

A series of arylazothiazoles and 1,3,4-thiadiazoles, synthesized using novel catalysts and microwave irradiation, showed promising anticancer activity against colon and liver carcinoma cell lines. This research underscores the potential of these compounds in cancer therapy (Gomha et al., 2015).

Photodegradation Studies

The photodegradation of ethyl N-phenyl-carbamate (EPC) and its products has been explored, providing insights into the environmental fate of carbamate pesticides and related compounds. These findings are significant for environmental chemistry and pollution studies (Beachell & Chang, 1972).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be part of the interaction mechanism with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a wide range of molecular and cellular impacts.

Action Environment

The compound’s solubility properties suggest that it could be influenced by the presence of water, alcohol, ether, and various organic solvents .

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-2-25-18(24)20-17-19-14(13-26-17)12-16(23)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,13H,2,8-12H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCBXKUIYYHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.